molecular formula C12H21F3N2O4 B7106743 N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide

N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide

Cat. No.: B7106743
M. Wt: 314.30 g/mol
InChI Key: UUNKPJWVTADXMZ-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O4/c1-6-17(7-8(20-4)21-5)10(19)11(2,3)16-9(18)12(13,14)15/h8H,6-7H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNKPJWVTADXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(OC)OC)C(=O)C(C)(C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethoxyethanol, ethylamine, and 2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid.

    Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including esterification, amidation, and alkylation, to form intermediate compounds.

    Final Coupling Reaction: The intermediate compounds are then subjected to a final coupling reaction under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

    Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidation may yield carboxylic acids or ketones.

    Reduction: Reduction may produce alcohols or amines.

    Substitution: Substitution reactions can result in the formation of new amides, esters, or other functionalized derivatives.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide involves its interaction with molecular targets and pathways. The compound may:

    Bind to Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting their activity and function.

    Modulate Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    Alter Metabolic Pathways: It can affect metabolic pathways by modulating the activity of key enzymes and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethoxyethyl)-N-methyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide
  • N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-difluoroacetyl)amino]propanamide
  • N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trichloroacetyl)amino]propanamide

Uniqueness

N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide is unique due to its specific trifluoroacetyl group, which imparts distinct chemical and physical properties. This trifluoroacetyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

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